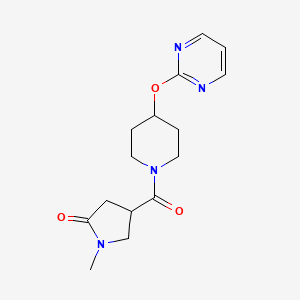

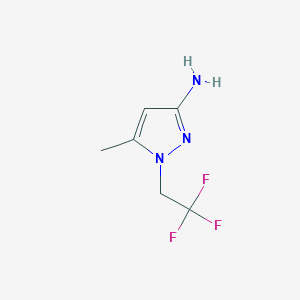

![molecular formula C11H11N3OS B2990074 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 331975-71-4](/img/structure/B2990074.png)

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves modifying the structure of known derivatives with documented activity . A mixture of N-(aryl)-2-chloroacetamide and 5-(4-trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione in acetone was stirred at room temperature for 8 hours in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are primarily related to their ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .Aplicaciones Científicas De Investigación

Antitubercular Activity

Similar to other indole derivatives that have been investigated for their antitubercular activity , “N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” could potentially be researched for its efficacy against Mycobacterium tuberculosis.

Anticancer Properties

Thiadiazole derivatives have been studied for their cytotoxic properties against various cancer cell lines . This compound might be explored for its potential to inhibit cancer cell growth or induce apoptosis in cancer cells.

Antioxidant Potential

Compounds containing imidazole rings have shown good scavenging potential in antioxidant assays . The thiadiazole moiety in “N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” may confer similar antioxidant properties.

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” and similar compounds may involve further exploration of their potential as antitumor agents . This could include modifying the structure of known derivatives with documented activity to enhance their effectiveness .

Propiedades

IUPAC Name |

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFGRLNQSGQRIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)

![3-fluoro-N-[1-(prop-2-yn-1-yl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2989999.png)

![2-Chloro-N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]propanamide](/img/structure/B2990001.png)

![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)

![Ethyl 2-[8-(2-furylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetate](/img/structure/B2990009.png)

![8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid](/img/no-structure.png)

![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2990012.png)